1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring followed by the introduction of the triazole and sulfonamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic and heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-4-(4-FLUOROBENZYL)PIPERAZINE: Shares the fluorobenzyl group but differs in the core structure.
N-(4-[18F]FLUOROBENZYL)-2-(2-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE: Contains a fluorobenzyl group and is used as a PET radiotracer.
1-ETHYNYL-4-FLUOROBENZENE: A simpler fluorobenzene derivative used in various synthetic applications.
Uniqueness
1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-ethyl-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2S/c1-3-22-11(2)14(8-18-22)25(23,24)20-15-17-10-21(19-15)9-12-4-6-13(16)7-5-12/h4-8,10H,3,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONUOFDSNPLJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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